![molecular formula C19H18FIN2O2 B5188860 1-(4-fluorobenzoyl)-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B5188860.png)
1-(4-fluorobenzoyl)-N-(4-iodophenyl)-4-piperidinecarboxamide
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Overview
Description
"1-(4-fluorobenzoyl)-N-(4-iodophenyl)-4-piperidinecarboxamide" is a compound of interest in the field of medicinal chemistry due to its structural features that suggest potential biological activities. The compound is part of a broader class of compounds known for their diverse pharmacological properties, including antimicrobial and receptor binding activities. These properties are largely attributed to the specific functional groups and the overall molecular architecture of the compound.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves nucleophilic substitution reactions, condensation with carboxylic acids, or cyclization processes to form the piperidine core. For example, compounds with similar structures have been synthesized using condensation reactions between carbamimide and fluorobenzoic acids in the presence of catalyzing agents, highlighting a common approach to building the piperidine framework (Sanjeevarayappa, 2015).
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FIN2O2/c20-15-3-1-14(2-4-15)19(25)23-11-9-13(10-12-23)18(24)22-17-7-5-16(21)6-8-17/h1-8,13H,9-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPGPJZLYHGKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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